

Atto 680 NHS ester chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 680 NHS ester

Cat. No.: B12057088

[Get Quote](#)

Atto 680 NHS Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, structure, and experimental applications of Atto 680 N-hydroxysuccinimidyl (NHS) ester. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of reaction mechanisms and workflows.

Core Chemical and Physical Properties

Atto 680 is a fluorescent label belonging to a new generation of dyes characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^[1] It is a zwitterionic dye with a net electrical charge of zero.^[1] The NHS ester derivative is a reactive form of the dye designed for the straightforward and efficient labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.^[1] ^[2]

Structural and Physical Properties

The fundamental properties of **Atto 680 NHS ester** are summarized in the table below.

Property	Value	Reference
Molecular Weight	828 g/mol	[1]
Appearance	Powder	
Solubility	Soluble in polar organic solvents (DMF, DMSO)	
Storage	Store at -20°C, protected from light and moisture	

Photophysical and Spectral Properties

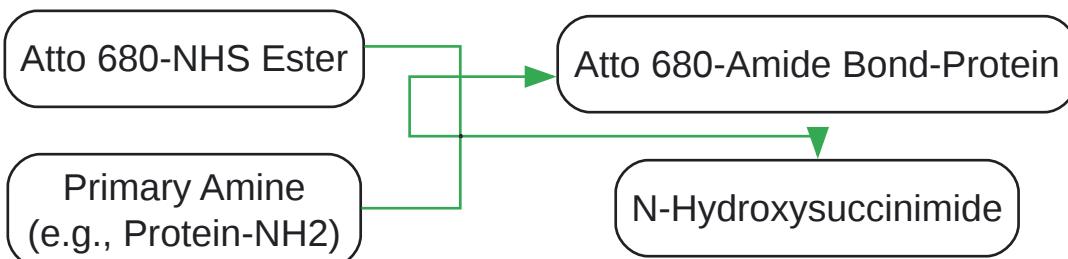
The spectral characteristics of Atto 680 make it a versatile fluorophore for a range of applications in the red region of the spectrum. The optical data, primarily determined for the carboxy derivative in aqueous solution, are presented below.

Property	Value	Reference
Absorption Maximum (λ_{abs})	681 nm	
Emission Maximum (λ_{em})	698 nm	
Molar Extinction Coefficient (ϵ_{max})	$1.25 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (Φ_f)	0.30	
Fluorescence Lifetime (t_{fl})	1.7 ns	
Correction Factor (CF260)	0.30	
Correction Factor (CF280)	0.17	

Chemical Structure and Reactivity

The chemical structure of the Atto 680 core is based on the rhodamine scaffold. The N-hydroxysuccinimidyl ester is a highly reactive group that readily couples with nucleophilic primary and secondary amines to form a stable amide bond.

Atto 680 NHS Ester


Chemical Structure of Atto 680 NHS Ester

[Click to download full resolution via product page](#)

Figure 1: 2D structure of **Atto 680 NHS ester**.

The reaction is highly pH-dependent, with an optimal pH range of 8.0 to 9.0. At this pH, the primary amino groups (e.g., the ϵ -amino group of lysine residues in proteins) are sufficiently deprotonated and thus highly reactive towards the NHS ester. It is crucial to perform the labeling reaction in an amine-free buffer, as primary amines in the buffer (such as Tris) will compete for reaction with the NHS ester, thereby reducing labeling efficiency. A common choice is a bicarbonate or phosphate buffer at pH 8.3.

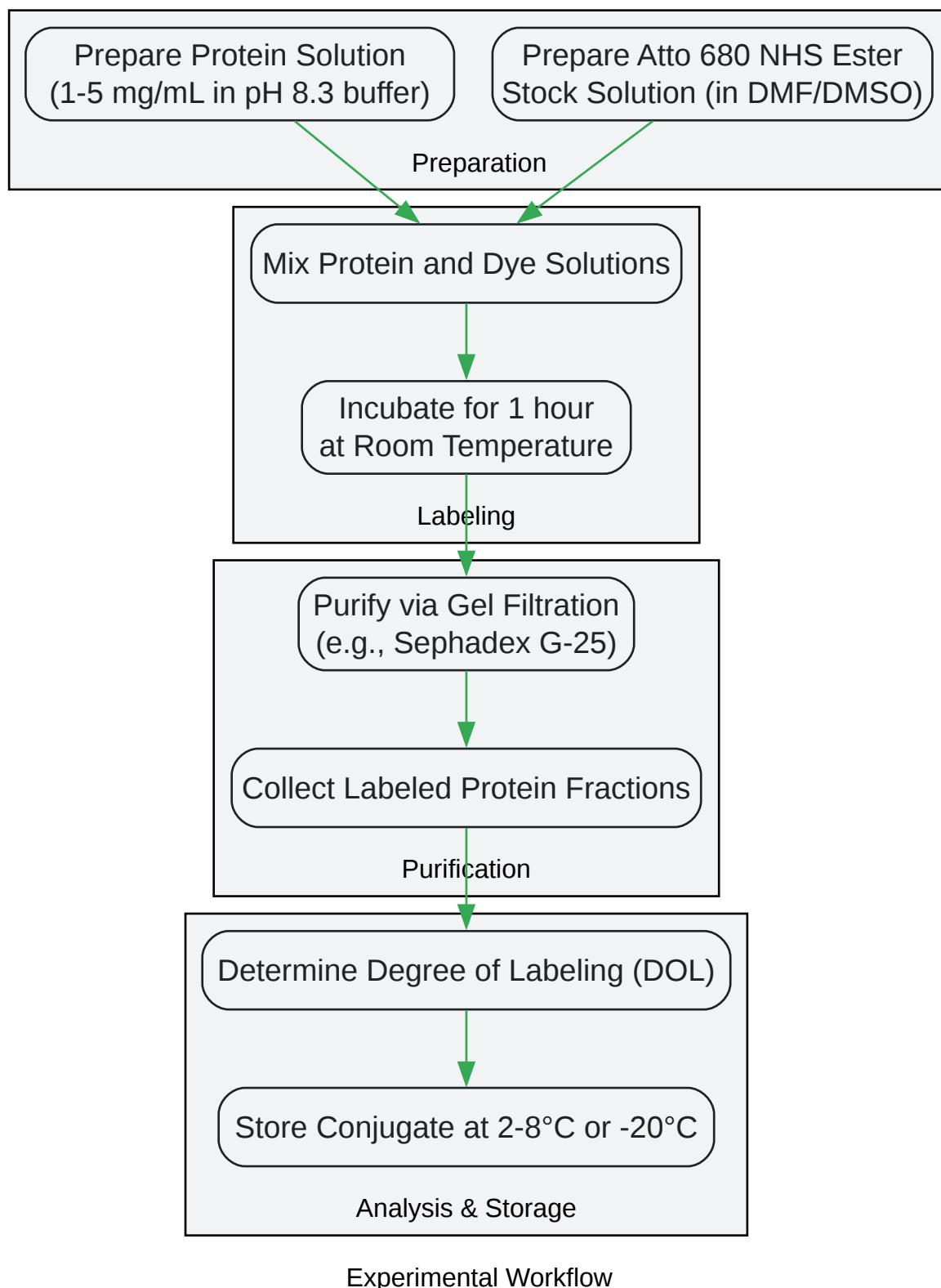
A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, a pH of around 8.3 is often a good compromise to ensure efficient labeling while minimizing hydrolysis of the dye.

[Click to download full resolution via product page](#)

Figure 2: Reaction of **Atto 680 NHS ester** with a primary amine.

Experimental Protocols

This section provides a detailed, exemplary protocol for the labeling of an antibody with **Atto 680 NHS ester**.


Materials and Reagents

- Antibody (or other protein) in an amine-free buffer (e.g., PBS)
- **Atto 680 NHS ester**
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column: Gel filtration column (e.g., Sephadex G-25)
- Elution buffer: Phosphate-buffered saline (PBS), pH 7.4

Experimental Procedure

- Protein Preparation:
 - Dissolve the antibody in the labeling buffer at a concentration of 1-5 mg/mL.
 - If the antibody solution contains primary amines (e.g., Tris buffer), it must be dialyzed against PBS prior to labeling.
- Dye Preparation:
 - Immediately before use, prepare a stock solution of **Atto 680 NHS ester** in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.
- Labeling Reaction:
 - Add a 3- to 10-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Prepare a gel filtration column according to the manufacturer's instructions and equilibrate with PBS.

- Apply the reaction mixture to the top of the column.
- Elute the conjugate with PBS. The first colored, fluorescent band to elute is the labeled protein. A second, slower-moving band corresponds to the free, hydrolyzed dye.
- Collect the fractions containing the labeled protein.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of the dye (Amax, ~681 nm).
 - The DOL can be calculated using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / [(A_{280} - A_{max} * CF_{280}) * \epsilon_{dye}]$ where $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm, ϵ_{dye} is the molar extinction coefficient of the dye at its Amax, and CF280 is the correction factor for the dye's absorbance at 280 nm.
- Storage:
 - Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a stabilizing agent like BSA, aliquot, and freeze at -20°C.

[Click to download full resolution via product page](#)

Figure 3: Workflow for labeling and purifying an antibody.

Conclusion

Atto 680 NHS ester is a high-performance fluorescent dye that offers excellent photophysical properties for the labeling of biomolecules. Its high reactivity with primary amines under mild conditions, coupled with the strong fluorescence and photostability of the Atto 680 fluorophore, makes it an ideal choice for a wide range of applications in life sciences research and diagnostics, including fluorescence microscopy, flow cytometry, and immunoassays. Adherence to the outlined protocols will facilitate the successful conjugation of this versatile dye to proteins and other biomolecules, enabling sensitive and reliable detection in various experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [atto-tec.com](https://www.atto-tec.com) [atto-tec.com]
- 2. [atto-tec.com](https://www.atto-tec.com) [atto-tec.com]
- To cite this document: BenchChem. [Atto 680 NHS ester chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12057088#atto-680-nhs-ester-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com